p-Acetamidophenylglucuronide
Description
Contextualizing Glucuronide Conjugates in Biotransformation Research
Biotransformation is a critical metabolic process that modifies xenobiotics—foreign chemical substances not naturally produced by an organism—facilitating their elimination from the body. uef.fi This process is typically divided into Phase I and Phase II reactions. uef.fi Phase I reactions introduce or expose functional groups like hydroxyl (-OH), carboxyl (-COOH), or amine (-NH2) on the xenobiotic molecule. uef.finih.gov Following this, Phase II reactions conjugate these modified compounds with endogenous polar molecules. uef.fi This conjugation step significantly increases the water solubility of the xenobiotic, making it more readily excretable via urine or bile. jove.com
Among the various Phase II conjugation reactions, glucuronidation is considered the most common and important pathway for the metabolism of a vast array of compounds. jove.comtaylorandfrancis.com This reaction involves the enzymatic transfer of a glucuronic acid moiety from the activated coenzyme, uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA), to a substrate. jove.comtaylorandfrancis.comnih.gov The enzymes responsible for catalyzing this transfer are known as UDP-glucuronosyltransferases (UGTs). jove.comtaylorandfrancis.comnih.gov UGTs are a superfamily of enzymes primarily located in the endoplasmic reticulum of liver cells, but they are also present in many other tissues, including the kidneys, intestines, brain, and lungs. taylorandfrancis.comnih.govxenotech.com
Glucuronidation can occur on various functional groups, leading to the formation of different types of glucuronides. jove.com The most common are O-glucuronides, formed at hydroxyl or carboxyl groups, but N-glucuronides (at amine, amide, or sulfonamide groups) and S-glucuronides (at thiol groups) are also formed. jove.com The resulting glucuronide conjugates are generally more polar and water-soluble than their parent compounds, which aids in their detoxification and excretion. jove.comnih.gov While most glucuronides are inactive metabolites, some, like morphine-6-glucuronide, can be more potent than the parent drug. taylorandfrancis.com The interplay of uptake and efflux transporters is also crucial for the disposition of these conjugates, moving them from tissues into circulation and eventually out of the body. frontiersin.org
Significance of p-Acetamidophenylglucuronide as a Metabolite in Xenobiotic Studies
This compound, also commonly known as acetaminophen (B1664979) glucuronide or paracetamol glucuronide, is a prominent example of a glucuronide conjugate and serves as a key subject in xenobiotic research. hmdb.canih.gov It is the major metabolite of acetaminophen (paracetamol), a widely used analgesic and antipyretic drug. hmdb.canih.gov Following administration, a significant portion of acetaminophen is metabolized in the liver through glucuronidation. nih.gov
The formation of this compound is a crucial detoxification step in the metabolism of acetaminophen. hmdb.ca This biotransformation is catalyzed by several UGT enzymes, including UGT1A1, UGT1A6, UGT1A9, and UGT2B15, which transfer glucuronic acid from UDPGA to the phenolic hydroxyl group of acetaminophen. hmdb.ca The resulting conjugate, this compound, is an inactive and more water-soluble compound that can be efficiently eliminated from the body, primarily through the kidneys. nih.gov
The study of this compound is significant for several reasons. It is a primary endpoint in pharmacokinetic studies of acetaminophen, helping researchers understand the drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov Analysis of its levels in biological fluids like urine and plasma provides insights into an individual's metabolic capacity and can be used to investigate drug-drug interactions or the effects of genetic polymorphisms in UGT enzymes. nih.govfrontiersin.org For instance, studies in premature infants have analyzed urinary acetaminophen metabolites, including this compound, to understand drug metabolism in this vulnerable population. medrxiv.org Furthermore, in the field of metabolomics, this compound has been identified as a significant metabolite. A Mendelian randomization study even found a potential causal relationship between genetically determined levels of this compound and human intelligence, highlighting its relevance beyond traditional drug metabolism studies. nih.gov
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (2S,3S,4S,5R,6S)-6-(4-acetamidophenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid | hmdb.canih.gov |
| Molecular Formula | C14H17NO8 | hmdb.canaturalproducts.net |
| Average Molecular Weight | 327.2867 g/mol | hmdb.ca |
| Monoisotopic Molecular Weight | 327.095416525 g/mol | hmdb.ca |
| Chemical Class | Phenolic Glycosides / O-glucuronides | hmdb.canaturalproducts.net |
| Hydrogen Bond Donor Count | 5 | naturalproducts.net |
| Hydrogen Bond Acceptor Count | 7 | naturalproducts.net |
| Rotatable Bond Count | 4 | naturalproducts.net |
Table 2: Key UDP-Glucuronosyltransferase (UGT) Enzymes in this compound Formation
| Enzyme | Description | Source |
| UGT1A1 | A major hepatic UGT isoform involved in the glucuronidation of a wide range of substrates, including bilirubin (B190676) and various drugs. | hmdb.ca |
| UGT1A6 | An isoform that contributes to the glucuronidation of planar phenols. | hmdb.ca |
| UGT1A9 | A key renal and hepatic UGT enzyme responsible for metabolizing many drugs and endogenous compounds. | hmdb.ca |
| UGT2B15 | An extrahepatic and hepatic UGT isoform known to metabolize steroid hormones and various xenobiotics. | hmdb.ca |
Structure
3D Structure
Properties
IUPAC Name |
6-(4-acetamidophenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO8/c1-6(16)15-7-2-4-8(5-3-7)22-14-11(19)9(17)10(18)12(23-14)13(20)21/h2-5,9-12,14,17-19H,1H3,(H,15,16)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPROLSVTVHAQLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901346458 | |
| Record name | p-Acetamidophenylglucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901346458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
792160-62-4 | |
| Record name | p-Acetamidophenylglucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901346458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biosynthesis and Enzymatic Formation of P Acetamidophenylglucuronide
Precursor-Product Relationships within Metabolic Pathways
The generation of p-Acetamidophenylglucuronide is a key step in the metabolism of several xenobiotic compounds. This process, known as glucuronidation, transforms parent compounds into more water-soluble forms, facilitating their excretion from the body. wikipedia.orgwikipedia.org
Formation from Acetaminophen (B1664979) (Paracetamol) Conjugation
The primary and most well-documented pathway for this compound synthesis is through the direct conjugation of acetaminophen (also known as paracetamol). researchgate.net Following administration, a significant portion of acetaminophen undergoes this Phase II metabolic reaction. nih.govnih.gov The liver is the principal site for this biotransformation, with the kidneys and intestines contributing to a lesser extent. wikipedia.orgnih.gov In this reaction, a glucuronic acid moiety is attached to the hydroxyl group of acetaminophen, resulting in the formation of this compound (also referred to as acetaminophen glucuronide). nih.gov This conjugation significantly increases the water solubility of the compound, aiding its elimination in the urine. wikipedia.orguspharmacist.com
Metabolic Origin from Phenacetin (B1679774) and Aniline (B41778) Conjugates
Historically, phenacetin was a widely used analgesic that is now largely withdrawn due to toxicity concerns. nih.gov A major metabolic route for phenacetin involves its O-dealkylation to form acetaminophen. nih.gov This newly formed acetaminophen then serves as a substrate for glucuronidation, leading to the production of this compound. sci-hub.se Therefore, this compound is a downstream metabolite of phenacetin.
Aniline, an industrial chemical, also contributes to the metabolic pool that can lead to this compound formation. The metabolism of aniline can involve hydroxylation to form p-aminophenol. scispace.com This p-aminophenol can then be acetylated to form acetaminophen, which subsequently undergoes glucuronidation to yield this compound. scispace.comresearchgate.net
Uridine (B1682114) Diphosphate (B83284) Glucuronosyltransferase (UGT) Enzymes in Glucuronidation
The enzymatic conjugation of glucuronic acid to substrates is catalyzed by a superfamily of enzymes known as Uridine Diphosphate Glucuronosyltransferases (UGTs). wikipedia.orgfrontiersin.org These enzymes are critical for the detoxification and elimination of a vast array of both endogenous and exogenous compounds. nih.govnih.gov
Identification and Characterization of Specific UGT Isoforms Involved
Multiple UGT isoforms have been identified as being responsible for the glucuronidation of acetaminophen to form this compound. The primary isoforms implicated in this reaction in humans are UGT1A1, UGT1A6, UGT1A9, and UGT2B15. nih.gov While several UGTs can catalyze this reaction, UGT1A9 and UGT2B15 are considered to play significant roles at clinically relevant concentrations of acetaminophen. nih.gov UGT1A1 and UGT1A6 also contribute to this metabolic pathway. nih.gov The relative contribution of each isoform can vary depending on the concentration of acetaminophen. nih.gov For instance, at higher concentrations, the role of UGT1A9 becomes more prominent. nih.gov These isoforms are predominantly expressed in the liver, which is the main site of acetaminophen metabolism. nih.govfrontiersin.org
| UGT Isoform | Substrate(s) |
| UGT1A1 | Acetaminophen, Bilirubin (B190676), Estradiol nih.govevotec.com |
| UGT1A6 | Acetaminophen, Naphthol nih.govnih.govevotec.com |
| UGT1A9 | Acetaminophen, Propofol nih.govfrontiersin.org |
| UGT2B15 | Acetaminophen, Oxazepam nih.govnih.gov |
Enzymatic Mechanisms of Glucuronic Acid Transfer
The glucuronidation reaction catalyzed by UGTs is a bi-substrate reaction. frontiersin.org It involves the transfer of a glucuronic acid molecule from the high-energy donor, Uridine Diphosphate Glucuronic Acid (UDPGA), to the acetaminophen substrate. wikipedia.orgfrontiersin.org The UGT enzyme facilitates this transfer, resulting in the formation of a β-D-glucuronide linkage between the glucuronic acid and the hydroxyl group of acetaminophen, and the release of Uridine Diphosphate (UDP). frontiersin.org This process occurs on the luminal side of the endoplasmic reticulum membrane. frontiersin.org The reaction follows a direct SN2-like mechanism. frontiersin.org
Cofactor Requirements in Enzymatic Synthesis
The synthesis of this compound is dependent on the availability of specific cofactors.
Cellular and Subcellular Localization of Biosynthetic Processes
The biosynthesis of this compound is compartmentalized within specific cellular and subcellular locations, reflecting the distribution of the key enzymes involved.
The primary site of glucuronidation is the endoplasmic reticulum (ER) of the cell, where the UGT enzymes are predominantly located. nih.govnih.gov These enzymes are integral membrane proteins of the ER. elsevierpure.com Studies have demonstrated that microsomal enzyme induction can enhance the glucuronide conjugation of paracetamol, leading to lower plasma concentrations of the parent drug and higher concentrations of the glucuronide metabolite. nih.govpk-db.com The localization of UGTs within the ER membrane positions them to efficiently metabolize a wide array of compounds. nih.gov Research has confirmed the presence of functional UGT2B7 protein in the ER. nih.gov Furthermore, studies using human liver microsomes have been instrumental in identifying the specific UGT isoforms, such as UGT1A1, UGT1A9, and UGT2B15, that contribute to acetaminophen glucuronidation. pharmgkb.org In addition to the ER, some UGT isoforms, like UGT2B7 and UGT1A6, have also been identified in the nuclear membrane of human hepatocytes. nih.gov
While the UGT enzymes are membrane-bound within the ER, the initial steps of the glucuronidation pathway involve cytosolic components. The precursor for the glucuronic acid moiety, UDP-glucuronic acid (UDPGA), is synthesized in the cytosol of the cell. Enzymes involved in the formation of UDPGA, such as UDP-N-acetylglucosamine pyrophosphorylase and UDP-N-acetylglucosamine 2-epimerase, are found in the soluble cell fraction, or cytosol. nih.gov The cofactor necessary for the activity of drug-metabolizing enzymes in microsomes, NADPH, is also located in the cytosol. sci-hub.se
The capacity to form this compound varies significantly across different tissues, with the liver being the principal site of acetaminophen metabolism. pharmgkb.orgnih.govnih.gov
Liver: The liver exhibits the highest capacity for acetaminophen glucuronidation due to the high expression of relevant UGT enzymes. pharmgkb.orgnih.gov Studies with human liver microsomes have been crucial in elucidating the roles of various UGT isoforms in this process. pharmgkb.orgnih.gov The liver is responsible for converting the majority of a therapeutic dose of acetaminophen into this compound. nih.govnih.gov
Kidney: The kidney also contributes to the metabolism of acetaminophen, although to a lesser extent than the liver. pharmgkb.orgnih.govnih.gov Renal metabolism results in the formation of this compound, which can then be directly excreted in the urine. nih.govnih.gov While the kidney's primary role is the elimination of metabolites formed in the liver, it possesses the enzymatic machinery for glucuronidation. nih.govnih.gov Mass spectrometry imaging has revealed a distinct regional distribution of acetaminophen and its glucuronide metabolite within the kidney, with an accumulation of this compound in the inner medulla. nih.gov
Intestine: The intestine plays a role in the first-pass metabolism of orally administered drugs, including acetaminophen. pharmgkb.orgnih.govmdpi.com Enteric epithelial cells, such as Caco-2 cells, have been shown to metabolize acetaminophen, primarily through sulfation and glucuronidation pathways. mdpi.com This pre-hepatic metabolism can mitigate the amount of the parent drug that reaches the liver. mdpi.com Studies using human intestine microsomes have demonstrated significant glucuronidation activity. rsc.org
Placenta: The placenta's role in acetaminophen metabolism is less clear. While some studies have detected the expression of UGT1A isoforms in the first trimester, they appear to be absent in term placentae. frontiersin.org Ex vivo perfusion experiments have not detected the formation of acetaminophen glucuronide, suggesting limited placental metabolic capacity for this pathway at term. frontiersin.org However, other research indicates that some UGT isoforms are present and active in the placenta, contributing to the detoxification of various compounds. nih.gov
Table of UGT Isoforms Involved in this compound Formation
| UGT Isoform | Tissue(s) where implicated in Acetaminophen Glucuronidation | Reference(s) |
|---|---|---|
| UGT1A1 | Liver, Placenta (first trimester) | pharmgkb.orgfrontiersin.org |
| UGT1A6 | Liver | pharmgkb.org |
| UGT1A9 | Liver | pharmgkb.org |
Table of Compound Names
| Compound Name | Synonym(s) |
|---|---|
| This compound | Acetaminophen glucuronide, 4-acetamidophenyl glucuronide |
| Acetaminophen | Paracetamol, N-acetyl-p-aminophenol |
| Uridine diphosphate glucuronic acid | UDPGA |
| Uridine 5'-diphosphate | UDP |
| NADPH | Reduced nicotinamide-adenine-dinucleotide (B56045) phosphate |
| p-Aminophenol | |
| N-acetyl-p-benzoquinone imine | NAPQI |
| Glutathione | GSH |
| 3-(glutathione-S-yl)-acetaminophen | APAP-GSH |
Metabolic Disposition and Transport Mechanisms of P Acetamidophenylglucuronide
Categorization within Phase II Metabolic Pathways
p-Acetamidophenylglucuronide, also known as acetaminophen (B1664979) glucuronide (APAP-G), is a principal metabolite of acetaminophen (APAP), formed during Phase II metabolism. nih.gov This metabolic phase, also called the conjugation phase, involves the attachment of small, polar endogenous molecules to a drug or its Phase I metabolite. thegoodscentscompany.com This process significantly increases the water solubility of the compound, which facilitates its elimination from the body. nih.govthegoodscentscompany.com
The formation of this compound is a detoxification reaction catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.gov Specifically, UGTs transfer a glucuronic acid moiety from the high-energy co-substrate, UDP-glucuronic acid (UDPGA), to the hydroxyl group of acetaminophen. nih.gov Several UGT isoforms are involved in this process, including UGT1A1, UGT1A6, UGT1A9, and UGT2B15, with their relative contributions varying depending on the concentration of acetaminophen. nih.govnih.gov Glucuronidation is the main pathway for acetaminophen metabolism at therapeutic doses, accounting for a significant portion of the drug's clearance. nih.gov The resulting this compound conjugate is then readily excreted, primarily in the urine. nih.gov
Transport Across Biological Membranes in Research Models
The transport of this compound out of the hepatocyte and into the bile or blood for subsequent renal elimination is a critical step in its disposition. This process is mediated by specific transport proteins located on the cell membrane and is studied using various research models.
A variety of in vitro (test tube) systems are employed to investigate the mechanisms of glucuronide transport. These models allow for the detailed study of transport processes in a controlled environment, free from the complexities of a whole organism.
Commonly used models include:
Microsomal Vesicles : These are sealed, spherical fragments of the endoplasmic reticulum isolated from cells, often from the liver. acs.org They can be prepared as "inside-out" or "right-side-out" vesicles. Inverted or inside-out membrane vesicles are particularly useful for studying efflux transporters, as the ATP-binding site of the transporter faces the outside incubation medium, allowing for direct assessment of ATP-dependent transport into the vesicle. nih.govresearchgate.net Studies using rat liver microsomal vesicles have been conducted to examine the transport interactions of various compounds, including this compound. acs.org
Isolated Renal Tubules and Cortical Slices : These preparations from the kidney allow for the study of transport processes specific to renal excretion pathways. They maintain a degree of tissue architecture and polarity, providing insight into both uptake from the blood and efflux into the tubular lumen.
Sandwich-Cultured Hepatocytes (SCHs) : This model involves growing a layer of hepatocytes between two layers of collagen, which helps the cells maintain their cuboidal shape and physiological polarity (distinct apical and basolateral domains). This system is highly valuable for simultaneously studying uptake from the blood (basolateral transport) and excretion into the bile canaliculi (apical transport). researchgate.net
Cells Overexpressing Specific Transporters : Cell lines (e.g., Sf9 insect cells or mammalian cell lines) can be genetically engineered to produce high levels of a single transport protein. diva-portal.org Vesicles derived from these cells are a powerful tool to determine if a compound is a substrate for a specific transporter (e.g., BSEP, MRP2, ABCG2) and to characterize the kinetics of that interaction without interference from other transporters. nih.govdiva-portal.org
The efflux of this compound from the hepatocyte is an active process mediated by several ATP-binding cassette (ABC) transporters. Key proteins involved include Multidrug Resistance-Associated Protein 2 (Mrp2), Multidrug Resistance-Associated Protein 3 (Mrp3), and ATP-binding cassette sub-family G member 2 (ABCG2), also known as Breast Cancer Resistance Protein (Bcrp). researchgate.netnih.govreactome.org
Mrp2 (ABCC2) : Located on the apical (canalicular) membrane of hepatocytes, Mrp2 is responsible for transporting glucuronide conjugates and other organic anions from the liver into the bile. researchgate.netreactome.org
Mrp3 (ABCC3) : This transporter is found on the basolateral (sinusoidal) membrane of hepatocytes, which faces the blood. researchgate.netnih.gov It provides an alternative efflux route by transporting glucuronide conjugates out of the hepatocyte and into the bloodstream, from where they can be cleared by the kidneys. nih.govportlandpress.com Studies in Mrp3 knockout mice have demonstrated its crucial role; the absence of Mrp3 leads to a dramatic decrease in plasma levels of this compound and a significant increase in its accumulation within the liver. nih.gov
ABCG2 (Bcrp) : Like Mrp2, ABCG2 is an apical efflux transporter. reactome.org Research in mouse models has shown that ABCG2 plays a major role in the biliary excretion of this compound, with some contribution from Mrp2. reactome.org
The relative contribution of these transporters can vary between species and can be influenced by factors such as drug dosage and the induction or inhibition of specific transporters.
Table 1: Role of Efflux Transporters in Biliary Excretion of this compound in Mice
| Transporter | Location in Hepatocyte | Role in Biliary Excretion | Research Finding |
|---|---|---|---|
| ABCG2 (Bcrp) | Apical (Canalicular) | Major | Biliary excretion of acetaminophen glucuronide was significantly decreased in ABCG2-deficient mice. |
| Mrp2 (ABCC2) | Apical (Canalicular) | Minor | Contributes to the biliary excretion of acetaminophen glucuronide. |
| Mrp3 (ABCC3) | Basolateral (Sinusoidal) | Efflux to Blood | Mediates transport of acetaminophen glucuronide from the liver to the blood for renal clearance. researchgate.netnih.gov |
Understanding the kinetics of transport—such as the affinity (Km) and maximum velocity (Vmax) of a transporter for its substrate—is essential for predicting its physiological relevance and potential for drug-drug interactions. diva-portal.orgnih.gov These parameters are often determined using in vitro models, such as transporter-overexpressing membrane vesicles, by measuring transport rates at various substrate concentrations. nih.govdiva-portal.org
While specific Km and Vmax values for the transport of this compound by individual human transporters are not detailed in the provided context, the general principles are well-established. For instance, studies on MRP3 have shown it to be a high-affinity transporter for several glucuronide metabolites, while MRP2 is generally a lower-affinity, but potentially higher-capacity, transporter. helsinki.fi
The potential for this compound to interact with the transport of other compounds has also been investigated. In one study using rat liver microsomal vesicles, this compound was tested for its ability to inhibit the transport of another anionic compound, estradiol-17β-glucuronide. The results showed that this compound did not cause significant inhibition, suggesting that under the tested conditions, it does not strongly compete for this particular transport pathway. acs.org This type of interaction study is crucial for assessing the risk of one drug metabolite interfering with the clearance of another co-administered drug or endogenous compound.
Table 2: Investigated Interaction of this compound with Estradiol-17β-Glucuronide (E₂17βG) Transport
| In Vitro Model | Investigated Process | Test Compound | Result |
|---|---|---|---|
| Rat Liver Microsomal Vesicles | Influx of [³H]E₂17βG | This compound | Did not significantly inhibit the transport of [³H]E₂17βG. acs.org |
Analytical Methodologies for the Detection and Quantification of P Acetamidophenylglucuronide in Research Matrices
Chromatographic Separation Techniques
Chromatography is the cornerstone for isolating p-acetamidophenylglucuronide from endogenous components in biological samples. The choice of chromatographic technique significantly impacts the efficiency, resolution, and speed of the analysis.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) has been a robust and widely used technique for the analysis of acetaminophen (B1664979) and its metabolites, including this compound. nih.govnih.gov HPLC methods typically employ reversed-phase columns, such as C18, to separate the polar metabolite from its parent compound and other related substances. nih.govsemanticscholar.org
An essential aspect of HPLC method development is the optimization of the mobile phase composition. A common approach involves an isocratic or gradient elution using a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. nih.govquestjournals.org For instance, a reversed-phase HPLC method with wavelength-switching UV detection was developed for the simultaneous determination of paracetamol and its glucuronide and sulfate (B86663) metabolites in the urine of HIV+/AIDS patients. nih.gov This method utilized an isocratic elution with a mobile phase of 50 mM sodium acetate (B1210297) buffer (pH 3.5) and acetonitrile (96:4 v/v) modified with 0.35% trifluoroacetic acid. nih.gov Another HPLC-MS/MS method for the selective quantitative analysis of paracetamol and its two major metabolites in mouse urine used an isocratic elution with acetonitrile and water containing formic acid. nih.gov
The detection limits of HPLC methods for this compound can be in the picomole range, demonstrating high sensitivity. nih.gov The validation of these methods typically includes assessments of linearity, precision, accuracy, and recovery to ensure reliable and reproducible results. nih.govsemanticscholar.org
Table 1: Examples of HPLC Methods for this compound Analysis
| Feature | Method 1 nih.gov | Method 2 nih.gov | Method 3 semanticscholar.org |
|---|---|---|---|
| Column | Not Specified | Reversed-Phase | RP C18 (5 μm, 4.6 mm×150 mm) |
| Mobile Phase | Acetonitrile and water with formic acid | 50 mM sodium acetate buffer (pH 3.5), acetonitrile (96:4 v/v) with 0.35% trifluoroacetic acid | Monobasic ammonium (B1175870) phosphate, methanol, and acetonitrile (400:450:150 v/v/v) |
| Detection | MS/MS | Wavelength-switching UV | UV at 215 nm |
| Application | Mouse urine | Human urine (HIV+/AIDS patients) | Pharmaceutical formulations |
| On-column LOD | 1.2 pmol | Not Specified | Not Specified |
Ultra-High-Performance Liquid Chromatography (UPLC)
Ultra-High-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and improved resolution due to the use of columns with smaller particle sizes (typically sub-2 µm). This technology has been successfully applied to the quantification of this compound and other acetaminophen metabolites in various biological matrices. mdpi.comwaters.com
A key advantage of UPLC is its ability to significantly reduce run times without compromising separation efficiency. For example, a UPLC-MS/MS method was developed for the quantification of acetaminophen and five of its metabolites in plasma with a run time of just 7.5 minutes. waters.com Another rapid and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed to simultaneously quantify N-acetyl-p-benzoquinoneimine (NAPQI), acetaminophen-glutathione, and acetaminophen-glucuronide in mouse plasma, liver, and kidney homogenates in a 3.2-minute run. nih.gov
The enhanced sensitivity of UPLC systems, often coupled with tandem mass spectrometry, allows for the use of very small sample volumes. A validated UPLC-based bioanalytical research method for the quantification of acetaminophen and five metabolites required only 5 μL of plasma. waters.com
Table 2: UPLC Method Parameters for this compound Analysis mdpi.com
| Parameter | Setting |
|---|---|
| Column | Agilent Zorbax RRHD (50 × 2.1 mm, 1.8 µm) |
| Mobile Phase | A: 0.1% formic acid; B: 0.1% formic acid in acetonitrile |
| Gradient | 0–5 min 95% A, 5–6.3 min 15% A, 6.31–8 min 95% A |
| Flow Rate | 0.6 mL/min |
| Oven Temperature | 45 °C |
| Injection Volume | 10 µL |
Gas Chromatography (GC) Applications in Metabolomics
While liquid chromatography is more common for the analysis of polar and thermally labile compounds like this compound, Gas Chromatography (GC) can also be employed, particularly in broader metabolomics studies. researchgate.net Due to the low volatility of this compound, a derivatization step is typically required to convert it into a more volatile and thermally stable compound suitable for GC analysis. nih.govnih.gov
For instance, in studies of acetaminophen metabolism, thioether conjugates in biological fluids were isolated, derivatized, and then analyzed by GC-MS. nih.gov Derivatization often involves reactions like silylation. One study reported the analysis of acetaminophen in human hair where the extracted compound was derivatized with BSTFA containing 1% TMCS before GC-MS analysis. researchgate.net
GC-MS has been instrumental in identifying various metabolites in acetaminophen degradation studies and in probing the mechanisms of metabolic activation. researchgate.netnih.gov However, the additional sample preparation steps required for derivatization can sometimes be a drawback compared to the direct analysis possible with LC-MS.
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) Approaches
Mass spectrometry is a powerful detection technique that provides high selectivity and sensitivity, making it ideal for the analysis of metabolites in complex biological samples. When coupled with chromatographic separation, it allows for the confident identification and accurate quantification of this compound.
Electrospray Ionization (ESI)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar, large, and thermally fragile molecules like this compound. libretexts.orgmdpi.com It generates gas-phase ions from liquid solutions with minimal fragmentation, which is crucial for preserving the molecular integrity of the analyte for mass analysis. libretexts.org
In the context of this compound analysis, ESI is commonly used in both positive and negative ion modes, depending on the specific method and the other analytes being measured simultaneously. mdpi.comnih.gov The choice of ionization mode can influence the sensitivity and specificity of the detection. The process involves creating charged droplets that, through desolvation, lead to the formation of protonated or deprotonated molecular ions that can be detected by the mass analyzer. libretexts.orgplos.org
Application in Untargeted and Targeted Metabolomics Platforms
Both untargeted and targeted metabolomics approaches are employed to study this compound. metabolon.commdpi.com
Untargeted metabolomics aims to comprehensively measure as many metabolites as possible in a sample to obtain a global metabolic snapshot. metabolon.comresearchgate.net This hypothesis-generating approach is valuable for biomarker discovery and for understanding broad metabolic responses. frontiersin.orgmdpi.com In such studies, this compound may be one of many metabolites identified and relatively quantified. mdpi.comdntb.gov.ua For example, untargeted metabolomics has been used to validate self-reported acetaminophen use by detecting its metabolites in serum and plasma. mdpi.com
Targeted metabolomics , on the other hand, focuses on the precise and accurate quantification of a predefined set of metabolites. researchgate.netnih.gov This hypothesis-driven approach offers higher sensitivity, selectivity, and quantitative accuracy compared to untargeted methods. frontiersin.orgnih.gov Numerous validated targeted LC-MS/MS methods have been developed for the simultaneous quantification of acetaminophen and its key metabolites, including this compound, in various biological fluids. nih.govresearchgate.net These methods are essential for detailed pharmacokinetic studies and for investigating specific metabolic pathways. The combination of both approaches can be powerful, with untargeted metabolomics identifying potential biomarkers that are then validated and quantified using targeted methods. metabolon.com
Spectroscopic Methods
Spectroscopic techniques are instrumental in the analysis of this compound, offering both qualitative and quantitative data.
Surface-Enhanced Raman Scattering (SERS) has emerged as a powerful and sensitive technique for the detection and quantification of this compound. clinmedjournals.orgwikipedia.org This method significantly enhances the Raman scattering signal of molecules adsorbed onto roughened metal surfaces, such as gold or silver nanoparticles. clinmedjournals.orgrsc.org The enhancement factor can be substantial, reaching levels that allow for the detection of even single molecules. clinmedjournals.orgwikipedia.org
In a typical SERS application for this compound analysis, the sample is mixed with a colloidal solution of metal nanoparticles. rsc.org The analyte adsorbs onto the nanoparticle surface, and when excited by a laser, the vibrational modes of the molecule produce a greatly amplified Raman spectrum. This spectrum serves as a unique chemical fingerprint, allowing for specific identification.
Key Research Findings:
A study utilizing SERS in conjunction with chemometrics successfully quantified this compound in water and artificial urine. rsc.org
The enhancement of the SERS signal was achieved by mixing the metabolite with gold nanoparticles, followed by aggregation with sodium chloride. rsc.org
Researchers observed that SERS spectra of p-acetamidophenyl β-d-glucuronide showed a decrease in intensity of multiple peaks at 606, 860, 1202, and 1270 cm⁻¹ that correlated with the concentration of the analyte. researchgate.net
Principal Component Analysis (PCA) of the SERS data demonstrated a clear concentration-dependent trend. researchgate.net
Table 1: Characteristic SERS Peaks for this compound
| Peak Position (cm⁻¹) | Assignment/Significance | Reference |
|---|---|---|
| 606 | Vibrational Mode | researchgate.net |
| 860 | Vibrational Mode | researchgate.net |
| 1202 | Significant band contributing to concentration-dependent separation | researchgate.net |
Enzymatic Hydrolysis for Analytical Sample Preparation (e.g., using β-Glucuronidase)
Enzymatic hydrolysis is a common and critical step in the analytical workflow for this compound, particularly when the parent compound, acetaminophen, is the target analyte. Glucuronide conjugates are often cleaved to release the free drug before analysis. sigmaaldrich.comkurabiotech.com The enzyme β-glucuronidase is widely used for this purpose. sigmaaldrich.comscbt.com It catalyzes the hydrolysis of the glucuronide bond, liberating the aglycone (in this case, acetaminophen) and glucuronic acid. scbt.com
This pre-treatment step is essential for analytical methods that are designed to detect the unconjugated form of the drug. The efficiency of the hydrolysis can be influenced by several factors, including the source of the enzyme (e.g., from E. coli, limpets, or snails), pH, temperature, and incubation time. sigmaaldrich.comnih.gov For instance, some recombinant β-glucuronidase preparations can achieve complete hydrolysis at room temperature in a matter of minutes. nih.gov
Key Research Findings:
β-glucuronidase enzymes are utilized to hydrolyze glucuronide drug metabolites back to the parent drug, which simplifies their analysis by techniques like LC-MS/MS. sigmaaldrich.comkurabiotech.com
The efficiency of hydrolysis can vary significantly between enzymes from different sources. sigmaaldrich.com
Studies have shown that recombinant β-glucuronidase can quantitatively hydrolyze glucuronide conjugates rapidly at room temperature. nih.gov
Table 2: Factors Affecting β-Glucuronidase Hydrolysis Efficiency
| Parameter | Influence on Hydrolysis | Reference |
|---|---|---|
| Enzyme Source | Different sources (e.g., Patella vulgata, Helix pomatia, E. coli, recombinant) exhibit varying efficiencies. | sigmaaldrich.comnih.gov |
| pH | Optimal pH is crucial for enzyme activity; for example, some enzymes work best at pH 5.0, while others prefer pH 6.8. | nih.gov |
| Temperature | Higher temperatures can increase reaction rates, but some modern enzymes are effective at room temperature. | sigmaaldrich.comnih.gov |
| Incubation Time | Sufficient time is needed for complete hydrolysis, which can range from minutes to hours. | sigmaaldrich.comnih.gov |
Method Validation Parameters in Research Settings (e.g., Linearity, Reproducibility, Limits of Detection)
The validation of analytical methods is a fundamental requirement to ensure the reliability, quality, and consistency of results in a research setting. researchgate.net For the quantification of this compound, several key parameters are assessed according to guidelines from bodies like the International Council for Harmonisation (ICH). europa.eueuropa.eu
Linearity: This parameter establishes the ability of the analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. europa.eusysrevpharm.org It is typically evaluated by analyzing a series of standards at different concentrations and assessing the correlation coefficient (r²), slope, and y-intercept of the resulting calibration curve. europa.eu For many assays, a range of 80% to 120% of the expected test concentration is examined. europa.eueuropa.eu
Reproducibility and Precision: Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. europa.eu It is usually expressed as the variance, standard deviation, or coefficient of variation (CV). europa.eu Precision is assessed at three levels:
Repeatability (Intra-assay precision): Variation within the same laboratory, over a short period, with the same operator and equipment. europa.eu
Intermediate Precision: Variation within the same laboratory but on different days, with different analysts, or different equipment. europa.eu
Reproducibility: Variation between different laboratories. jespublication.com
Limits of Detection (LOD) and Quantification (LOQ):
LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net
LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.eu
These limits are crucial for determining the sensitivity of the method, especially when analyzing trace levels of the metabolite. For instance, a U(H)PLC–MS/MS method for acetaminophen and its metabolites reported an LOQ of 3.00 μg/ml for this compound (APAP-G) in plasma. ucl.ac.uk
Table 3: Key Method Validation Parameters and Their Significance
| Validation Parameter | Description | Common Acceptance Criteria | Reference |
|---|---|---|---|
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration. | Correlation coefficient (r²) > 0.99 | europa.eusysrevpharm.org |
| Precision | The degree of scatter between a series of measurements. | Expressed as Relative Standard Deviation (%RSD) or Coefficient of Variation (%CV). | europa.eusysrevpharm.org |
| Accuracy | The closeness of the test results to the true value. | Expressed as percent recovery. | europa.eusysrevpharm.org |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No interference from other components at the analyte's retention time or signal. | jespublication.com |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected. | Signal-to-noise ratio of 3:1 is common. | researchgate.net |
| Limit of Quantification (LOQ) | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. | Signal-to-noise ratio of 10:1 is common. | europa.eu |
| Range | The interval between the upper and lower analyte concentrations for which the method has a suitable level of precision, accuracy, and linearity. | Derived from linearity studies. | europa.eujespublication.com |
| Robustness | The capacity of a method to remain unaffected by small, deliberate variations in method parameters. | No significant change in results with minor variations in method parameters (e.g., pH, temperature). | europa.eueuropa.eu |
Pharmacogenomics and Inter Individual Variability in P Acetamidophenylglucuronide Formation
Genetic Polymorphisms in UDP-Glucuronosyltransferase (UGT) Genes and Their Impact on Glucuronidation
Genetic variations within the UGT superfamily of genes are key determinants of inter-individual differences in p-acetamidophenylglucuronide formation. Several isoforms, including UGT1A1, UGT1A6, UGT1A9, and UGT2B15, are involved in acetaminophen (B1664979) glucuronidation. nih.govspringermedizin.de Polymorphisms in these genes can alter enzyme activity, leading to either enhanced or impaired metabolite formation.
One of the most studied polymorphisms is in the UGT1A6 gene. The UGT1A62 allozyme, which arises from three linked single nucleotide polymorphisms (SNPs) (S7A, T181A, and R184S), has been shown in some in vitro studies to have a higher intrinsic clearance for acetaminophen compared to the wild-type UGT1A61. frontiersin.org However, in vivo studies have yielded conflicting results. For instance, a study involving 186 individuals found that carriers of the UGT1A62 and UGT1A64 variant alleles, either as homozygotes or double-heterozygotes, exhibited a 22.5% increase in the half-life of acetaminophen and a 22.8% increase in drug exposure, suggesting decreased glucuronidation. researchgate.net
The UGT2B15 gene also harbors polymorphisms that influence acetaminophen metabolism. The UGT2B152 polymorphism has been associated with a significant decrease in acetaminophen glucuronidation. nih.govresearchgate.net In a dose-dependent manner related to the number of variant alleles, individuals with the UGT2B152 allele show a reduced percentage of the acetaminophen dose recovered as this compound and an increased percentage recovered as the sulfated conjugate. nih.govnih.gov
Polymorphisms in the UGT1A9 gene have also been implicated. In a study of neonates, a variant in the UGT1A9 promoter region (rs3832043), which involves the insertion of a thymidine (B127349) nucleotide (T9>T10), was associated with a 42% reduction in the clearance of acetaminophen to its glucuronide form. nih.govnih.gov
Furthermore, a common SNP, rs8330, located in the 3'-untranslated region (3'-UTR) shared by all UGT1A genes, has been linked to increased acetaminophen glucuronidation in human liver microsomes. nih.govnih.govwsu.edu This variant is thought to influence the splicing of UGT1A mRNA, leading to higher enzyme activity. nih.govwsu.edu Individuals with the GG genotype for rs8330 show higher glucuronidation activity compared to those with the CC genotype. pharmgkb.org
| Gene | Polymorphism | Effect on this compound Formation | Study Context |
| UGT1A6 | UGT1A62 (S7A, T181A, R184S) | Increased intrinsic clearance (in vitro) frontiersin.org / Decreased glucuronidation, increased drug exposure (in vivo) researchgate.net | HEK cells / Human study |
| UGT1A6 | UGT1A64 | Decreased glucuronidation, increased drug exposure (in vivo) researchgate.net | Human study |
| UGT2B15 | UGT2B15*2 (rs1902023, D85Y) | Decreased glucuronidation, increased sulfation nih.govresearchgate.netnih.gov | Human study |
| UGT1A9 | rs3832043 (T9>T10 promoter insertion) | 42% reduction in glucuronide formation clearance nih.govnih.gov | Neonatal human study |
| UGT1A (locus) | rs8330 (3'-UTR) | Increased glucuronidation activity nih.govnih.govwsu.edupharmgkb.org | Human liver microsomes |
Investigation of Genetic Variants Affecting Metabolic Capacity
The investigation of genetic variants extends beyond simply identifying polymorphisms to understanding their functional consequences on metabolic capacity. The metabolic ratio of this compound to the parent drug, acetaminophen, serves as a phenotypic marker of glucuronidation capacity.
Studies have shown that individuals with the UGT1A61/1 genotype have a higher percentage of unconjugated acetaminophen compared to those with 1/2 or 2/2 genotypes. nih.gov Conversely, for UGT2B15, the ratio of this compound to acetaminophen decreases in an allele-dose-dependent manner from the 1/1 to the 2/2 genotype. researchgate.netnih.gov This indicates a reduced metabolic capacity for glucuronidation in individuals carrying the UGT2B15*2 allele. researchgate.net
The rs8330 SNP in the UGT1A 3'-UTR demonstrates a gene-dose effect, where individuals homozygous for the variant allele (gg) exhibit higher acetaminophen glucuronidation activity than heterozygotes (cg), who in turn have higher activity than those homozygous for the reference allele (cc). nih.gov This suggests that this variant enhances the metabolic capacity for glucuronidation.
| Genetic Variant | Genotype | Impact on Metabolic Capacity |
| UGT1A6 Polymorphism | 1/1 vs 1/2 & 2/2 | Higher levels of unconjugated acetaminophen in 1/1 individuals, suggesting comparatively lower glucuronidation capacity. nih.gov |
| UGT2B152 | 1/1 → *1/2 → 2/2 | Allele-dose-dependent decrease in the this compound/acetaminophen ratio, indicating reduced glucuronidation capacity. researchgate.netnih.gov |
| rs8330 (UGT1A 3'-UTR) | cc → cg → gg | Gene-dose proportional increase in acetaminophen glucuronidation activity, indicating enhanced capacity. nih.gov |
Integration of Genomics and Metabolomics to Elucidate Metabolic Phenotypes
The integration of genomics with metabolomics, often through genome-wide association studies (GWAS), provides a powerful approach to uncover novel genetic determinants of drug metabolism and to better understand metabolic phenotypes. nih.govcornell.edu This "pharmacometabolomics" approach analyzes associations between genetic variants across the genome and the levels of various metabolites, including drug conjugates like this compound. researchgate.net
A GWAS that analyzed the ratios of nine different acetaminophen metabolites in 520 individuals identified compelling evidence for genetic variance in acetaminophen glucuronidation and methylation, implicating the UGT2B15 gene, among others. nih.govmdpi.com By using metabolite ratios as phenotypes, researchers can increase the statistical power to detect genetic associations, especially for metabolites that may not be present in all study participants. nih.govcornell.edu This method helps to map out pharmacological pathways and identify how genetic differences shift metabolic routes. nih.govresearchgate.net For instance, an association was found between a polymorphism in UGT2B15 and the ratio of a glucuronidated to a sulfated metabolite of a downstream acetaminophen product, reflecting a genetically determined shift between these two detoxification pathways. nih.govmdpi.com
Such studies have also led to the identification of previously uncharacterized metabolites and have helped to hypothesize and confirm their chemical structures. nih.gov The integration of these 'omics' technologies is crucial for advancing personalized medicine, where an individual's genetic and metabolic profile can be used to predict their response to a drug. mdpi.comacs.org
Non-Genetic Factors Influencing Xenobiotic Metabolism in Research Models
While genetics play a crucial role, a variety of non-genetic factors can also significantly influence the metabolism of xenobiotics like acetaminophen, and consequently the formation of this compound. These factors are often studied in various research models to understand their impact.
Dietary components have a notable effect. For example, a diet supplemented with fruits and vegetables known to induce UGT enzymes, such as cruciferous vegetables, soy, and citrus, has been shown to lead to greater glucuronidation of acetaminophen. nih.gov Conversely, fasting or malnutrition can decrease glucuronidation, potentially by depleting hepatic glycogen (B147801) stores which are necessary for the synthesis of the UGT cofactor, UDP-glucuronic acid. nih.gov
Gender is another factor, with some studies indicating that women may have lower clearance and higher exposure to acetaminophen compared to men, suggesting differences in metabolic pathways. researchgate.net Lifestyle choices such as smoking have also been investigated, although studies have produced conflicting results regarding its effect on acetaminophen glucuronidation.
| Factor | Effect on Acetaminophen Glucuronidation | Research Model/Context |
| Diet | Increased with supplementation of cruciferous vegetables, soy, and citrus. nih.gov | Human controlled feeding trial |
| Fasting/Malnutrition | Decreased glucuronidation. nih.gov | Human and animal studies |
| Gender | Lower clearance and higher drug exposure observed in women. researchgate.net | Human pharmacokinetic study |
| Chronic Alcohol Ingestion | Increased synthesis and activity of CYP2E1, potentially shunting metabolism away from glucuronidation. nih.gov | General understanding of alcohol's effect on liver enzymes |
| Acute Alcohol Ingestion | May decrease hepatotoxicity by competing for CYP2E1, potentially favoring glucuronidation. nih.gov | General understanding of acute alcohol's effect |
Advanced Research Applications of P Acetamidophenylglucuronide As a Metabolic Biomarker
Role in Untargeted and Targeted Metabolomics Studies (e.g., plasma, urine, fecal analysis)
Metabolomics, the large-scale study of small molecules or metabolites within a biological system, is broadly categorized into two approaches: untargeted and targeted analysis. metabolon.comevotec.com Untargeted metabolomics aims to measure as many metabolites as possible in a sample to discover novel biomarkers or generate new hypotheses. metabolon.comevotec.com In contrast, targeted metabolomics focuses on the precise measurement of a predefined set of metabolites. metabolon.com p-Acetamidophenylglucuronide is a key analyte in both types of studies, frequently identified in various biological matrices such as plasma, urine, and feces.
In targeted analyses, sensitive and rapid methods using high-performance liquid chromatography coupled to tandem mass spectrometry (HPLC-MS/MS) have been developed for the simultaneous quantification of this compound and its parent compound, acetaminophen (B1664979), in human plasma and urine. nih.gov These methods are robust and have been successfully applied to clinical pharmacokinetic studies. nih.gov A similar U(H)PLC–MS/MS method was validated for rat plasma and cross-validated for human and pig plasma as well as mouse serum, demonstrating its utility in multi-species research. ucl.ac.uk
Untargeted and discovery-based metabolomics studies have frequently identified this compound as a significant metabolite linked to various physiological and pathological states. For instance, non-targeted analysis of fecal samples has been used to investigate biomarkers for colorectal cancer, with some studies reporting an inverse association between acetaminophen metabolites, including its glucuronide form, and the disease. researchgate.net In another study, analysis of cord blood revealed that elevated levels of this compound were associated with an increased risk of obesity in children by the age of 3-5 years. nih.gov Furthermore, large-scale studies combining genomics and metabolomics have used Mendelian randomization to explore causal relationships, identifying a negative correlation between genetically determined levels of this compound and gastroesophageal reflux disease (GERD). wjgnet.com
The following table summarizes key findings from metabolomics studies involving this compound.
| Study Area | Biological Matrix | Key Finding | Reference(s) |
| Obesity Risk | Cord Blood | Elevated levels were associated with a two to three-fold increased risk of childhood obesity. | nih.gov |
| Colorectal Cancer | Feces | Found to have an inverse association with colorectal cancer. | researchgate.net |
| Gastroesophageal Reflux | Blood | Identified as one of four metabolites negatively correlated with GERD. | wjgnet.com |
| Human Intelligence | Blood | A Mendelian randomization study found a robust positive, albeit small, causal association with intelligence. | nih.gov |
| Pharmacokinetics | Plasma, Urine | Development of targeted methods for simultaneous quantification with parent drug. | nih.govucl.ac.uk |
| Gut Microbiome | Urine | Levels can be affected by the state of the gut microbiome, as shown by changes after laxative-induced bowel evacuation. | mdpi.com |
Investigation of Metabolic Pathway Disruptions in Experimental Systems
This compound is a direct product of Phase II metabolism, where the enzyme UDP-glucuronosyltransferase (UGT) conjugates a glucuronic acid group to acetaminophen. nih.gov This process, known as glucuronidation, is a major pathway for detoxifying xenobiotics by making them more water-soluble and easier to excrete. nih.govwikipedia.org Monitoring the levels of this compound allows researchers to investigate the efficiency and potential disruptions of this critical metabolic pathway.
In experimental systems, changes in the concentration of this compound can signal a disruption in metabolic homeostasis. mdpi.com For example, at very high doses of acetaminophen, the primary metabolic pathways of glucuronidation and sulfation can become saturated. nih.gov This saturation leads to a greater proportion of the drug being metabolized through an alternative oxidative pathway, producing a toxic intermediate. nih.gov Therefore, a disproportional ratio of this compound to its parent compound or other metabolites can indicate a metabolic overload and pathway disruption.
Metabolomics studies in various disease models have identified alterations in pathways involving xenobiotic metabolism. mdpi.com For instance, research into fatty liver hemorrhagic syndrome in laying hens identified significant changes in liver metabolites and related pathways, including amino acid and fatty acid metabolism, demonstrating how metabolomics can reveal systemic metabolic disruption. nih.gov While this study did not specifically measure this compound, it illustrates the principle of using metabolic profiles to understand disease pathogenesis. Research on drug-induced metabolic shifts has also shown that certain medications can interfere with key metabolic pathways, and tracking the end-products like this compound can help elucidate these mechanisms. longdom.org
Comparative Metabolism Across Research Species (e.g., rat, rabbit, guinea pig, mouse, pig)
The metabolism of xenobiotics, including acetaminophen, can vary significantly between different animal species. up.pt These differences are crucial for preclinical research, as they affect the translation of findings from animal models to humans. This compound is a major metabolite in many species, but its rate of formation and proportion relative to other metabolites, such as the sulfate (B86663) conjugate, can differ. nih.govresearchgate.net
Studies comparing the metabolism of acetaminophen have revealed distinct species-specific patterns:
Pigs: In pigs, glucuronidation is a significant pathway for acetaminophen metabolism. Studies have shown that first-pass metabolism, where a large portion of the drug is metabolized in the liver before reaching systemic circulation, plays a major role, with acetaminophen glucuronide being a key product. nih.govresearchgate.netuliege.be
Rats: The rat is a commonly used model in toxicology and metabolism studies. nih.gov Rat hepatocytes extensively convert acetaminophen to its O-glucuronide and O-sulfate conjugates. acs.org Specific U(H)PLC–MS/MS methods have been validated for quantifying this compound in rat plasma. ucl.ac.uk
Mice: Similar to rats, mice metabolize acetaminophen through glucuronidation and sulfation. researchgate.net However, there can be differences in the kinetic parameters of the enzymes involved compared to other species. researchgate.net
Rabbits: The rabbit is another research model where glucuronide formation is a noted metabolic pathway for phenolic compounds. nih.govresearchgate.net
The table below provides a comparative overview of acetaminophen bioavailability, which is heavily influenced by first-pass metabolism and the formation of conjugates like this compound.
| Species | Absolute Bioavailability (%) | Apparent Bioavailability after Hydrolysis (%)* | Indication of First-Pass Metabolism | Reference(s) |
| Pigs | 75.5 | 102.2 | Significant | nih.govresearchgate.net |
| Dogs | 44.5 | 100.5 | Significant | nih.govresearchgate.net |
| Turkeys | 39.0 | 72.4 | Significant | nih.govresearchgate.net |
| Horses | 91.0 | 91.6 | Less Significant | nih.govresearchgate.net |
| Chickens | 42.2 | N/A | N/A | nih.govresearchgate.net |
*Increased apparent bioavailability after enzymatic hydrolysis of conjugates (glucuronide/sulfate) indicates a high degree of first-pass metabolism.
These species-specific differences in metabolism underscore the importance of selecting appropriate animal models for research and carefully interpreting the results when extrapolating to human health. nih.gov
Studies on Environmental and Endogenous Influences on Xenobiotic Metabolism
The process of xenobiotic metabolism is not static; it is influenced by a host of endogenous and environmental factors. openaccessjournals.comlongdom.org The production of this compound can be modulated by these factors, making it a useful biomarker for studying their impact.
Endogenous Influences:
Genetic Polymorphisms: Variations in the genes encoding UGT enzymes can lead to significant interindividual differences in glucuronidation capacity. nih.gov For example, polymorphisms in UGT1A6 and UGT2B15 have been shown to influence the rate of acetaminophen glucuronidation. nih.gov
Gut Microbiome: The gut microbiota can produce metabolites that compete with xenobiotics for the same metabolic enzymes. A notable example is p-cresol (B1678582), a bacterial metabolite that competes with acetaminophen for sulfation. Individuals with high levels of p-cresol have a reduced capacity to metabolize acetaminophen via the sulfation pathway, which can shift the metabolic burden towards glucuronidation, thereby potentially altering the levels of this compound. nih.gov
Age and Gender: Physiological factors such as age and sex can alter metabolic rates. The activity of metabolizing enzymes can be lower in infants and the elderly, and hormonal differences between males and females can also influence drug metabolism. up.pt
Environmental Influences:
Diet: Dietary components can induce or inhibit metabolizing enzymes. longdom.org For example, certain compounds in grapefruit juice are well-known inhibitors of cytochrome P450 enzymes, which are part of Phase I metabolism that often precedes glucuronidation. walshmedicalmedia.com
Co-administered Drugs: Other drugs can compete for the same metabolic pathways. Phenobarbital, for instance, can inhibit acetaminophen glucuronidation, while ethanol (B145695) can enhance its oxidative metabolism. nih.gov
Environmental Pollutants: Exposure to environmental chemicals and pollutants can induce or inhibit the enzymes involved in xenobiotic metabolism, altering how the body processes drugs like acetaminophen. walshmedicalmedia.comjuniperpublishers.com
By measuring this compound, researchers can gain a functional understanding of how these diverse factors impact the critical glucuronidation pathway, providing insights into individual susceptibility to drug toxicity and efficacy.
Future Research Directions and Unresolved Questions
Elucidating Undiscovered Metabolic Pathways or Enzymes
While the glucuronidation of acetaminophen (B1664979) to form p-acetamidophenylglucuronide is a well-established major metabolic pathway, there are still avenues for further exploration. researchgate.netpharmgkb.orgspringermedizin.de The primary enzymes responsible for this conjugation are UDP-glucuronosyltransferases (UGTs), with UGT1A1, UGT1A6, and UGT1A9 being key players in the liver. nih.govrsc.org However, the full scope of enzymatic involvement, particularly in extrahepatic tissues and in specific populations like neonates, warrants deeper investigation. nih.govfrontiersin.org
For instance, while UGTs are central, the potential for other enzyme families or novel enzymatic functions to contribute to or modulate this compound formation remains an open question. Research has highlighted that the expression and activity of UGTs can vary significantly between individuals due to genetic polymorphisms, which can in turn affect the rate of glucuronidation. springermedizin.denih.gov Future studies could focus on identifying less common UGT variants or entirely different enzymes that may play a role under specific physiological or pathological conditions.
Furthermore, the deacetylation of acetaminophen to p-aminophenol, which is then conjugated, presents another layer of metabolic complexity. semanticscholar.orgresearchgate.net While not the primary route, understanding the enzymes responsible for this initial deacetylation and subsequent conjugation could reveal alternative metabolic fates and their biological consequences. semanticscholar.org The potential for this compound to undergo further metabolism itself is another area ripe for discovery.
Advanced Structural Characterization and Spectroscopic Analysis
The chemical structure of this compound is well-defined, but advanced spectroscopic techniques can provide deeper insights into its conformational dynamics and interactions with biological macromolecules. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy have been instrumental in analyzing the compound and its derivatives. researchgate.netnih.gov
Future research could employ more sophisticated NMR methods, such as solid-state NMR or advanced multi-dimensional NMR experiments, to study the structure of this compound in different environments, such as when bound to transport proteins. pharmgkb.org This could provide a more dynamic picture of its behavior in a biological context.
Mass spectrometry (MS) is another powerful tool that has been extensively used for the quantification of this compound and its metabolites. nih.govsonar.chresearchgate.net High-resolution mass spectrometry can be used to identify and characterize novel, low-abundance metabolites of acetaminophen, potentially revealing previously unknown metabolic pathways. Coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity for analyzing complex biological samples. sonar.chresearchgate.net
Derivatization techniques, such as methylation of the glucuronic acid's carboxyl group, have been shown to improve ionization efficiency in certain mass spectrometry methods like atmospheric pressure chemical ionization (APCI). nih.gov Further development of derivatization strategies could enhance the detection and characterization of this compound and related compounds.
Development of Novel In Vitro and In Silico Models for Metabolic Prediction
Predicting the metabolic fate of drugs is a cornerstone of modern pharmacology. For this compound, both in vitro and in silico models are continually evolving to provide more accurate predictions of its formation and clearance.
In Vitro Models: Novel in vitro systems are being developed to better mimic the complex environment of the human liver. Cryopreserved human hepatocytes are a valuable tool, and recent advancements include cofactor-supplemented permeabilized hepatocytes that offer a more streamlined experimental workflow. fujifilm.com These systems allow for the detailed study of metabolic pathways, including the time-dependent formation of glucuronide conjugates. fujifilm.com Future models could incorporate co-cultures of different liver cell types or even organ-on-a-chip technology to create more physiologically relevant environments for studying metabolism.
In Silico Models: Computational, or in silico, models are becoming increasingly sophisticated in their ability to predict drug metabolism and potential toxicity. Physiologically based pharmacokinetic (PBPK) models can simulate the absorption, distribution, metabolism, and excretion (ADME) of acetaminophen and its metabolites, including this compound. nih.govebi.ac.uk These models can incorporate data on enzyme kinetics, transporter activity, and individual patient characteristics to provide personalized predictions. frontiersin.org
Researchers are also developing mathematical models to predict the conjugation capacity of mutant UGT1A1 enzymes, which can have significant clinical implications. nih.gov These models use substrate docking simulations and in vitro data to forecast how genetic variations might affect glucuronidation. nih.gov The continued refinement of these in silico tools, incorporating more complex biological data and machine learning algorithms, will be a key area of future research.
Exploring the Interplay with Other Xenobiotic and Endogenous Metabolites
The metabolism of this compound does not occur in isolation. It is part of a complex network of metabolic pathways that can be influenced by other drugs (xenobiotics) and the body's own molecules (endogenous metabolites).
The enzymes responsible for glucuronidation, the UGTs, also metabolize a wide range of other compounds. rsc.org This can lead to competitive inhibition, where the presence of another drug that is also a UGT substrate can slow down the formation of this compound. Understanding these interactions is crucial for predicting drug-drug interactions.
Furthermore, the availability of cofactors, such as UDP-glucuronic acid (UDPGA), is essential for the glucuronidation process. washington.edu Conditions that deplete UDPGA levels could potentially impair the formation of this compound.
Recent metabolomics studies have begun to uncover associations between this compound and various endogenous metabolites and clinical outcomes, though the causal relationships are still being investigated. nih.govnih.govresearchgate.net For example, one study noted a positive association between this compound and human intelligence, although the effect size was small. nih.gov Another study found a negative correlation with gastroesophageal reflux disease. nih.gov The interplay with lipid metabolism is also an emerging area of interest. google.com Future research will likely focus on elucidating the mechanisms behind these observed associations.
Understanding the Role of Microbiota in this compound Metabolism
The gut microbiota, the vast community of microorganisms residing in our intestines, plays a significant role in drug metabolism. ahajournals.orgnih.gov While the liver is the primary site of this compound formation, the gut microbiota can influence this process both directly and indirectly.
The gut microbiota can also indirectly influence acetaminophen metabolism by producing metabolites that compete for the same metabolic enzymes in the liver. ahajournals.org For instance, gut-derived p-cresol (B1678582) is also metabolized by sulfation, and high levels could potentially reduce the capacity for acetaminophen sulfation, thereby shunting more of the drug towards the glucuronidation pathway. ahajournals.orgnih.gov
Q & A
Q. Q. What controls are essential in cell-based studies investigating p-Acetamidophenylglucuronide transport mechanisms?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
